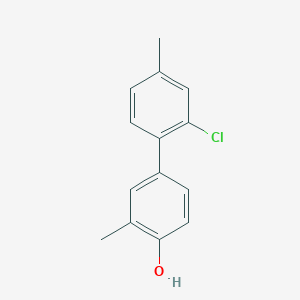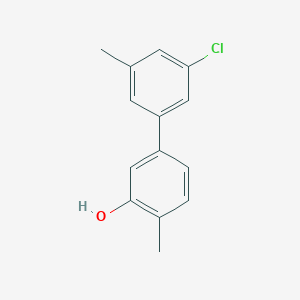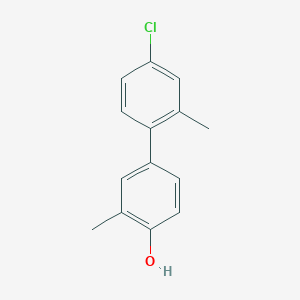
5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% (5-CMP-3-MP) is a phenol compound used in many scientific and industrial applications. This substance is a white crystalline solid with a melting point of 70°C and a boiling point of 280-282°C. It is insoluble in water, but soluble in most organic solvents, such as ethanol and acetone. 5-CMP-3-MP has been used in the synthesis of various organic compounds and as a reagent in organic reactions. It is also used in the production of dyes, pharmaceuticals, and other chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% is not fully understood. However, it is believed that the reaction of 2-chloro-4-methylphenol and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid, results in the formation of a phenol compound. This compound is then further reacted with other compounds to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% are not fully understood. However, it is believed that this compound may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound may have an anti-inflammatory effect and may be able to modulate the activity of certain receptors, such as the serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is not soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95%. These include further research into the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of various organic compounds. Other potential research directions include the development of new methods for synthesizing 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95%, as well as the development of new methods for its use in lab experiments. Additionally, further research into the safety and toxicity of 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% is also needed.
Métodos De Síntesis
5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% is synthesized by the reaction of 2-chloro-4-methylphenol and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction takes place in a temperature range of 50-60°C and is typically complete within one hour. The reaction produces a white crystalline solid which can be isolated and purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% has been used as a reagent in the synthesis of various organic compounds, such as polymers, dyes, pharmaceuticals, and other chemicals. It has also been used in the synthesis of dyes and pharmaceuticals, as well as in the production of other organic compounds. In addition, 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% has been used in the synthesis of polymers, such as polystyrene and polyvinyl chloride.
Propiedades
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-13(14(15)7-9)11-5-10(2)6-12(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEZDYKCBWYHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683852 |
Source


|
| Record name | 2'-Chloro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-33-8 |
Source


|
| Record name | 2'-Chloro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














